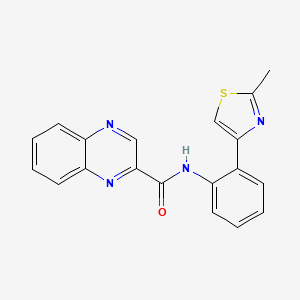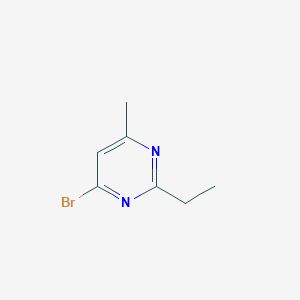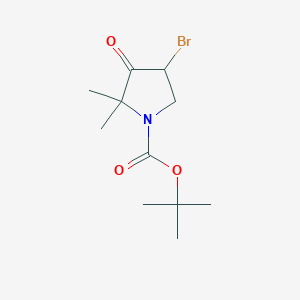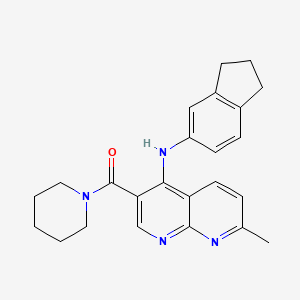![molecular formula C8H7Cl2N3 B2976820 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1262442-28-3](/img/structure/B2976820.png)
2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with chlorine atoms at positions 4 and 6 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C. Its infrared spectrum (KBr, cm −1) shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) shows peaks at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) shows peaks at various positions .科学的研究の応用
Antitumor Activity
- Synthesis and Antitumor Activity: Research has been conducted on the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, which have shown significant antitumor activities. These compounds act as inhibitors of mammalian dihydrofolate reductase, a key enzyme in DNA synthesis, thus exhibiting potential in cancer therapy (Grivsky et al., 1980).
Synthesis and Material Science
- Large-Scale Synthesis: A study presented an efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative starting from basic compounds, highlighting the compound's potential in pharmaceutical applications (Fischer & Misun, 2001).
- Structural and Thermal Analysis: Research on the thermal stability of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been conducted, providing valuable insights for material science applications (Salih & Al-Sammerrai, 1986).
Optoelectronics and NLO Properties
- Electronic and Optical Properties: A study explored the electronic and nonlinear optical properties of pyrimidine derivatives, which is crucial for their application in optoelectronics and high-tech applications (Hussain et al., 2020).
Chemical Interactions and Molecular Structure
- Molecular Recognition and Hydrogen Bonding: Investigations into the hydrogen bonding and molecular recognition processes of pyrimidine derivatives, including this compound, shed light on their potential drug action and interaction with biological molecules (Rajam et al., 2017).
Antibacterial Properties
- Antibacterial Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects on bacterial dihydrofolate reductase, indicating potential as antibacterial agents (Johnson et al., 1989).
Safety and Hazards
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of tofacitinib , which is a Janus kinase (JAK) inhibitor . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones .
Mode of Action
As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-signal transducer and activator of transcription protein (stat) signaling pathway .
Biochemical Pathways
If it contributes to the synthesis of jak inhibitors, it may indirectly affect the jak-stat signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
As a potential intermediate in the synthesis of jak inhibitors, it may contribute to the inhibition of jak enzymes, thereby interfering with the jak-stat signaling pathway .
Action Environment
It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-3-4(2)11-7-5(3)6(9)12-8(10)13-7/h1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQMLAPXOBKVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B2976737.png)


![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)



methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2976755.png)

